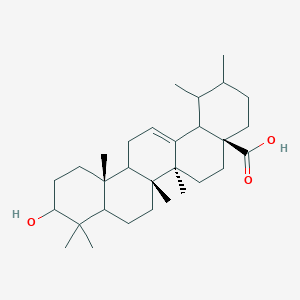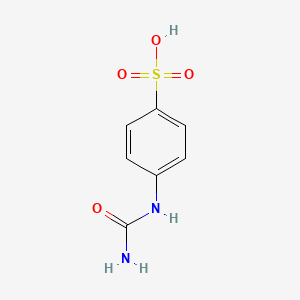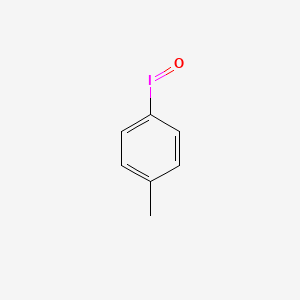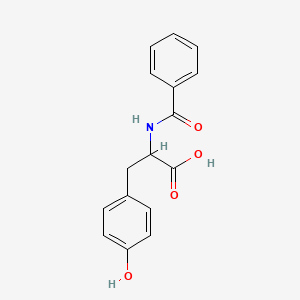
1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine atom replaces a leaving group on the aromatic ring. This reaction often requires the use of strong bases and polar aprotic solvents to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can occur under different conditions depending on the nature of the substituent and the desired product.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Strong bases (e.g., sodium hydride, NaH), polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
- 1,3-Difluoro-2-(4-fluorophenoxy)benzene
- 1,3-Difluoro-5-(trifluoromethyl)benzene
- 2-(4-Fluorophenoxy)-5-(trifluoromethyl)benzene
These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique arrangement of fluorine atoms in this compound can result in distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H6F6O |
|---|---|
Molecular Weight |
292.18 g/mol |
IUPAC Name |
1,3-difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6F6O/c14-8-1-3-9(4-2-8)20-12-10(15)5-7(6-11(12)16)13(17,18)19/h1-6H |
InChI Key |
OADLXFTVLLUNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)
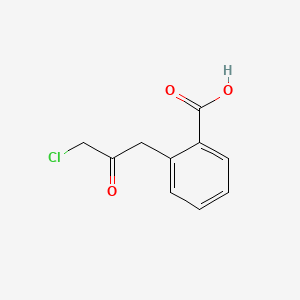
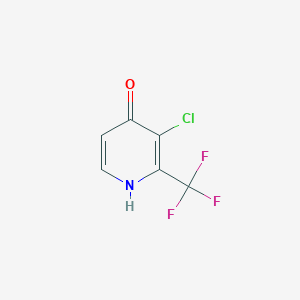
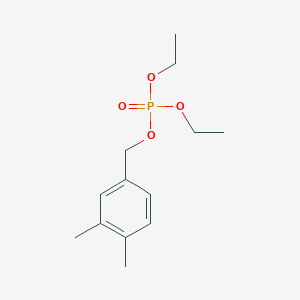
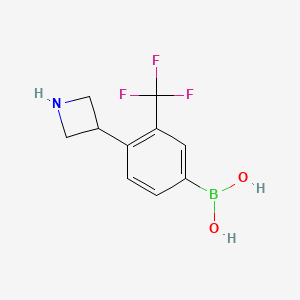
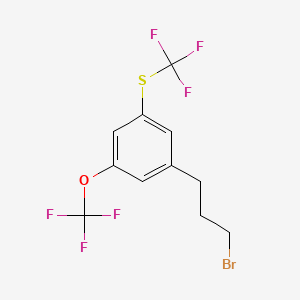
![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
